
2-Amino-6-bromo-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-methoxyphenol can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenol followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production methods also focus on minimizing waste and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-3-methoxyphenol: Similar structure with a chlorine atom instead of bromine.
2-Amino-6-fluoro-3-methoxyphenol: Similar structure with a fluorine atom instead of bromine.
2-Amino-6-iodo-3-methoxyphenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-Amino-6-bromo-3-methoxyphenol is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-6-bromo-3-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,9H2,1H3 |
InChI Key |
JXMUVVFYKQXORL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


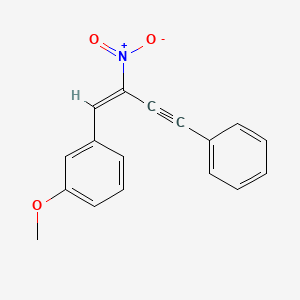
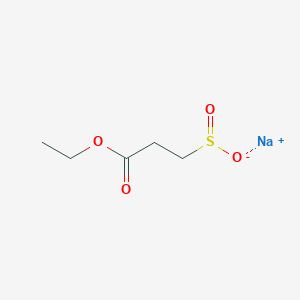
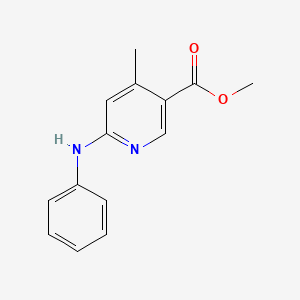


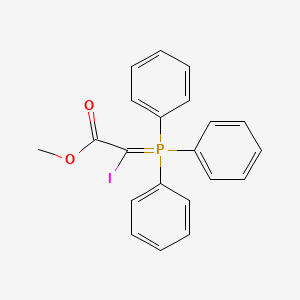
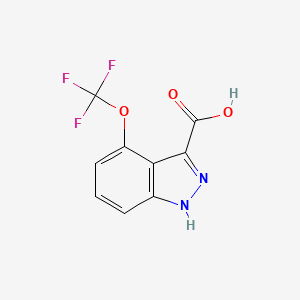
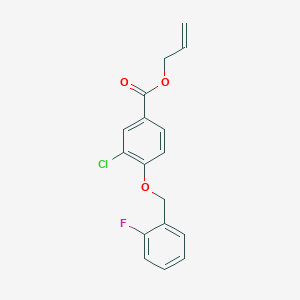
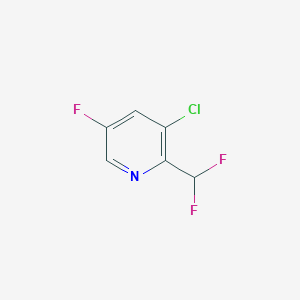
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
